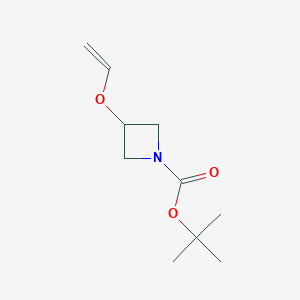

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl 3-ethenoxyazetidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

PPMODZZGEHEYFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC=C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: A Versatile Bifunctional Building Block

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. As a unique bifunctional molecule, it incorporates a strained azetidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive vinyl ether moiety. This combination makes it a valuable building block for medicinal chemistry and materials science, offering orthogonal reactivity for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this emerging reagent.

Introduction: The Strategic Value of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their incorporation into molecular structures can impart favorable physicochemical properties, including improved metabolic stability, solubility, and three-dimensional diversity. The strained nature of the azetidine ring presents both synthetic challenges and opportunities for unique chemical transformations.[2]

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (CAS No. 1254477-65-0) is a particularly interesting derivative. It combines the synthetically versatile N-Boc protected azetidine core with a vinyl ether functional group. The Boc group ensures stability and allows for selective deprotection under acidic conditions, while the vinyl ether provides a handle for a range of transformations, such as hydrolysis to carbonyls, cycloadditions, and polymerization. This guide details the known and projected characteristics of this compound, offering a framework for its application in advanced synthesis.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

A summary of the core physicochemical properties is presented in Table 1. The molecule is expected to be a liquid or low-melting solid at room temperature, with solubility in common organic solvents.

Table 1: Physicochemical Properties of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate

| Property | Value | Source/Method |

| CAS Number | 1254477-65-0 | [3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3] |

| Molecular Weight | 199.25 g/mol | Calculated |

| Physical Form | Predicted: Colorless oil or low-melting solid | Analogy |

| Solubility | Predicted: Soluble in Dichloromethane, Ethyl Acetate, THF, Chloroform | Analogy |

Predicted Spectroscopic Data

The spectroscopic signature of this molecule is defined by its key functional groups.

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 3.5-4.8 ppm), and the vinyl group protons (a quartet of doublets for the -O-CH= proton around 6.4 ppm and two doublets of doublets for the =CH₂ protons between 4.0-4.5 ppm).

-

¹³C NMR: Key resonances would include the Boc carbonyl carbon (~156 ppm), the quaternary Boc carbon (~80 ppm), the vinyl carbons (~152 ppm for -O-C H= and ~87 ppm for =C H₂), and the carbons of the azetidine ring (~60 ppm for C-O and ~45 ppm for the other ring carbons).

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong C=O stretch from the Boc carbamate at approximately 1700 cm⁻¹. Other significant peaks would include C-O stretches for the ether and carbamate groups around 1100-1250 cm⁻¹ and C=C stretching from the vinyl group around 1640 cm⁻¹.

Synthesis and Manufacturing

The most logical and efficient synthesis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is via the O-vinylation of its corresponding alcohol precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate. This precursor is a commercially available and widely used intermediate in pharmaceutical synthesis.[1][4] Transition metal-catalyzed transfer vinylation is a well-established method for this transformation.[5][6]

Proposed Synthetic Pathway: Palladium-Catalyzed Transfer Vinylation

Palladium-catalyzed reactions offer a mild and efficient means to synthesize vinyl ethers from alcohols using a vinyl ether as the vinyl source.[7][8] This approach avoids the harsh conditions of classical methods like acetylene addition.

Caption: Proposed synthesis via Palladium-catalyzed transfer vinylation.

Experimental Protocol: Synthesis

Objective: To synthesize tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.)[9]

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

4,7-Diphenyl-1,10-phenanthroline (Ligand, 0.02 equiv.)

-

Butyl vinyl ether (used as both reagent and solvent)

-

Triethylamine (NEt₃, auxiliary base, 0.1 equiv.)

-

Anhydrous Toluene (for azeotropic removal of water, if needed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and 4,7-Diphenyl-1,10-phenanthroline (0.02 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add an excess of butyl vinyl ether, which serves as both the vinylating agent and the solvent. Add triethylamine (0.1 equiv.).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven to completion by the large excess of the vinyl ether.[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess butyl vinyl ether and other volatile components.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.

Chemical Reactivity Profile

The molecule's reactivity is governed by the interplay between the N-Boc azetidine ring and the vinyl ether functionality.

Reactions of the Vinyl Ether Group

The electron-rich double bond of the vinyl ether is susceptible to electrophilic attack.

-

Acidic Hydrolysis: In the presence of aqueous acid, the vinyl ether will readily hydrolyze to form tert-Butyl 3-formylazetidine-1-carboxylate (after tautomerization of the initial hemiacetal). This provides a mild route to the corresponding azetidine aldehyde.

-

Cycloaddition Reactions: The vinyl ether can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) with suitable dienes, or as a component in [2+2] cycloadditions, leading to more complex cyclic structures.

Reactions of the N-Boc Azetidine Group

-

Boc Deprotection: The tert-butoxycarbonyl protecting group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-(vinyloxy)azetidine, as a salt. This unmasks the nitrogen for further functionalization.

-

Ring Opening: While generally stable, the strained azetidine ring can undergo nucleophilic ring-opening, particularly after activation of the nitrogen atom (e.g., after Boc deprotection and subsequent reaction).[2]

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

The unique bifunctional nature of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate makes it a highly attractive building block.

-

Scaffold for Medicinal Chemistry: It serves as an excellent starting point for creating libraries of 3-substituted azetidines. The vinyl ether can be converted to an aldehyde, which can then undergo various transformations like reductive amination, Wittig reactions, or aldol condensations to install diverse side chains.

-

PROTAC and Linker Chemistry: The azetidine core is a valuable component in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][10] This molecule provides a reactive handle for conjugation while maintaining the desirable properties of the azetidine ring.

-

Polymer and Materials Science: As a functionalized vinyl ether, it has the potential to be used as a monomer in cationic polymerization to create novel polymers with pendant Boc-azetidine groups.

Safety and Handling

While specific toxicology data is unavailable, standard laboratory safety precautions should be observed based on related compounds.

-

Hazard Classification: Analogous compounds like tert-Butyl 3-oxoazetidine-1-carboxylate are classified as irritants, potentially causing skin and severe eye irritation.[7][8]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent hydrolysis of the vinyl ether group.

References

-

Bel-Hocine, F., Da Nascimento, S., Bourichon, D., Bénéteau, V., & Thomas, C. M. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(8), 4887-4894.

-

Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(13), 5225–5227.

-

Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in situ Prepared Air‐Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. ChemInform, 34(38).

- J & W PharmLab, LLC. Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [URL: Not directly available, general safety protocols cited]

-

PubMed. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry.

-

Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310.

-

Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013). Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society, 135(4), 994-997.

-

Various Authors. (2012). Discussion Addendum for: Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses.

-

ResearchGate. Ir‐catalysed transfer vinylation of oxetane‐3,3‐diyldimethanol.

-

ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.

-

TCI Chemicals. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine.

-

Sigma-Aldrich. 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester.

-

Matrix Fine Chemicals. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE.

-

Apicule. Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS No: 141699-55-0) API Intermediate Manufacturers.

-

MedChemExpress. 1-N-Boc-3-hydroxyazetidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [URL: Not directly available, content used for general background]

-

APExBIO. 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.

-

Sigma-Aldrich. 1-Boc-3-hydroxyazetidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]

- 4. apicule.com [apicule.com]

- 5. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | CAS 141699-55-0 [matrix-fine-chemicals.com]

- 10. apexbt.com [apexbt.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Technical Monograph: 3-(Vinyloxy)azetidine-1-carboxylic acid tert-butyl ester

Executive Summary

3-(Vinyloxy)azetidine-1-carboxylic acid tert-butyl ester (CAS 1254477-65-0) is a specialized heterocyclic building block characterized by a strained azetidine ring, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and an electron-rich vinyloxy (vinyl ether) moiety.[1]

Unlike common allyl or acrylate derivatives, the vinyl ether functionality provides unique reactivity profiles, specifically in cationic polymerization and inverse electron-demand Diels-Alder (IEDDA) reactions. This guide outlines the synthesis, validation, and strategic application of this compound in high-value medicinal chemistry and polymer science.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1254477-65-0 |

| IUPAC Name | tert-butyl 3-(vinyloxy)azetidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Physical State | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functional Groups | Vinyl Ether (Reactive), Boc-Amine (Protected), Azetidine (Strained Ring) |

| Stability | Acid Sensitive: The vinyl ether hydrolyzes to acetaldehyde and alcohol under acidic conditions.[2] |

High-Fidelity Synthesis Protocol

While various methods exist to generate vinyl ethers (e.g., mercury-catalyzed exchange, elimination of acetals), the Iridium-catalyzed transvinylation is the industry "Gold Standard" for pharmaceutical intermediates. It avoids toxic mercury salts and harsh elimination conditions that could degrade the Boc group or open the strained azetidine ring.

Retrosynthetic Analysis

The target is derived from the commercially available N-Boc-3-hydroxyazetidine (CAS 141699-55-0).

Optimized Protocol: Iridium-Catalyzed Transvinylation

Rationale: This method operates under mild conditions, preventing the acid-catalyzed hydrolysis of the newly formed vinyl ether.

Reagents:

-

Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Vinyl Source: Vinyl Acetate (excess, acts as solvent/reagent)

-

Catalyst: [Ir(cod)Cl]₂ (0.5 - 1.0 mol%)

-

Base: Sodium carbonate (Na₂CO₃) (0.6 equiv)

-

Solvent: Toluene (optional, if Vinyl Acetate is limited)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-hydroxyazetidine in dry Vinyl Acetate (concentration ~0.5 M).

-

Catalyst Addition: Add Na₂CO₃ followed by [Ir(cod)Cl]₂.

-

Reaction: Heat the mixture to 100°C for 2–4 hours.

-

Expert Insight: Monitor via TLC (stain with KMnO₄; the product is an alkene). The vinyl ether moves significantly higher (less polar) than the alcohol.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove the Iridium catalyst and inorganic base.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Critical Warning: Do not use acidic silica gel for chromatography if possible. Use neutralized silica (pre-treated with 1% Et₃N/Hexanes) or basic alumina. Vinyl ethers are prone to hydrolysis on acidic silica.

-

Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).

-

Reaction Pathway Visualization

Figure 1: Iridium-catalyzed synthesis pathway from the alcohol precursor.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized vinyl ether, specific NMR signatures must be present.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

-

Vinyl Proton (Internal): A distinct doublet of doublets (dd) around 6.3–6.5 ppm . This corresponds to the proton on the carbon attached to oxygen (=CH-O-).

-

Vinyl Protons (Terminal): Two doublets (dd) appearing between 4.0–4.5 ppm . The coupling constants (

vs -

Azetidine Ring: Multiplets around 3.8–4.2 ppm.

-

Boc Group: A strong singlet at ~1.45 ppm (9H).

Purity Check:

-

Absence of broad singlet at ~2.5–3.0 ppm (indicates unreacted -OH).

-

Absence of aldehyde triplet at ~9.8 ppm (indicates hydrolysis to acetaldehyde).

Strategic Applications

Cationic Polymerization (Polymer Science)

Vinyl ethers are excellent monomers for living cationic polymerization.

-

Mechanism: Lewis acid initiation (e.g., BF₃·OEt₂ or EtAlCl₂).

-

Result: Poly(vinyl ether) backbones with pendant N-Boc-azetidine groups.

-

Post-Polymerization Modification: Removal of the Boc group (TFA/DCM) yields a water-soluble polyamine with high charge density, useful for gene delivery vectors (DNA binding via protonated azetidines).

Bioisostere & Linker Chemistry (Medicinal Chemistry)

The azetidine ring acts as a rigid spacer, often used to restrict conformation compared to flexible alkyl chains.

-

Cyclopropanation: The electron-rich double bond can undergo Simmons-Smith cyclopropanation (Zn-Cu, CH₂I₂) to form a cyclopropyl ether , a metabolically stable ether mimic.

-

[2+2] Cycloaddition: Reaction with electron-deficient ketenes or alkenes to form fused cyclobutane systems.

Utility Logic Tree

Figure 2: Reaction manifold and downstream utility of the vinyl ether scaffold.

Safety & Handling

-

Acid Sensitivity: The defining feature of vinyl ethers is their sensitivity to aqueous acid. Even trace acid in chloroform (CDCl₃) can cause hydrolysis during NMR acquisition.

-

Mitigation: Filter CDCl₃ through basic alumina before use.

-

-

Polymerization Risk: Store at -20°C. While less reactive than acrylates, spontaneous cationic polymerization can occur if exposed to Lewis acidic impurities.

-

Toxicity: As with all alkylating agents and reactive monomers, handle in a fume hood. Specific toxicology data for this CAS is limited; treat as a potential irritant and sensitizer.

References

- Bosch, M., & Sleeman, M. (2011). Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols. Journal of Organic Chemistry.

-

PubChem. (n.d.). Azetidine-1-carboxylic acid, 3-(ethenyloxy)-, 1,1-dimethylethyl ester. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

Azetidine-Based Vinyl Ethers: A Technical Guide to Unlocking Novel Chemical Space in Medicinal Chemistry

Abstract

The azetidine scaffold has cemented its status as a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and enhanced target affinity.[1][2] When functionalized with a vinyl ether group, this strained four-membered heterocycle is transformed into a versatile and highly reactive building block for medicinal chemistry. This technical guide provides an in-depth exploration of azetidine-based vinyl ethers, from their synthesis and unique reactivity to their strategic application in the construction of complex molecular architectures for drug development. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols, and showcase the potential of these building blocks to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Value of Azetidine-Based Vinyl Ethers

The inherent ring strain of the azetidine ring, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a unique combination of kinetic stability and controlled reactivity.[2][3] This feature makes azetidines ideal scaffolds for introducing conformational rigidity and three-dimensionality into drug candidates, often leading to improved potency and selectivity.[1]

The incorporation of a vinyl ether functionality onto the azetidine core introduces a synthetically versatile handle. Vinyl ethers are electron-rich alkenes that readily participate in a wide array of chemical transformations, including cycloadditions, electrophilic additions, and metal-catalyzed cross-coupling reactions. The juxtaposition of the strained azetidine ring and the reactive vinyl ether moiety creates a powerful building block with unique electronic and steric properties, opening up new avenues for the exploration of chemical space.

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights necessary to effectively utilize azetidine-based vinyl ether building blocks in their research endeavors.

Synthesis of Azetidine-Based Vinyl Ether Building Blocks

The synthesis of stable and functionalized azetidine-based vinyl ethers is a critical first step in their application. While direct methods remain an emerging area of research, several strategies can be employed or adapted to generate these valuable building blocks.

Palladium-Catalyzed Transetherification of Hydroxyazetidines

A promising and modular approach to C-alkoxy substituted azetidine vinyl ethers is the palladium-catalyzed transetherification of the corresponding hydroxyazetidines. This method, which has been successfully applied to a wide range of alcohols, offers a direct route to vinyl ethers under relatively mild conditions.[4]

The catalytic cycle, depicted below, involves the coordination of the palladium catalyst to the vinyl ether, followed by nucleophilic attack of the hydroxyazetidine to form a new C-O bond and release the original alcohol.

Caption: Figure 1. Proposed catalytic cycle for Pd-catalyzed transetherification.

Experimental Protocol: Synthesis of 3-(Vinyloxy)azetidine (Hypothetical)

This protocol is adapted from a general method for palladium-catalyzed vinyl ether synthesis and would require optimization for azetidine-containing substrates.[4]

Materials:

-

N-Boc-3-hydroxyazetidine

-

Ethyl vinyl ether (EVE)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and 1,10-phenanthroline (3 mol%).

-

Add anhydrous DCM to dissolve the catalyst and ligand.

-

Add N-Boc-3-hydroxyazetidine (1.0 equiv) to the solution.

-

Add a large excess of ethyl vinyl ether (10-20 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-(vinyloxy)azetidine.

[2+2] Cycloaddition Reactions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents a powerful method for the direct synthesis of the azetidine ring. By employing a vinyl ether as the alkene component, this reaction can provide access to azetidines bearing a vinyloxy group.[5]

The reaction is typically promoted by UV irradiation, often in the presence of a triplet sensitizer, leading to the formation of a diradical intermediate that collapses to the azetidine product.

Caption: Figure 2. Simplified mechanism of the aza Paternò-Büchi reaction.

Reactivity of Azetidine-Based Vinyl Ethers

The synthetic utility of azetidine-based vinyl ethers lies in their diverse reactivity, enabling a wide range of downstream functionalizations.

Cycloaddition Reactions

As electron-rich alkenes, vinyl ethers are excellent dienophiles in Diels-Alder reactions, providing access to complex polycyclic structures.[6][7] The azetidine moiety can influence the stereochemical outcome of these reactions and introduce a valuable nitrogen-containing scaffold into the cycloadduct.

Hypothetical Diels-Alder Reaction:

Caption: Figure 3. [4+2] Cycloaddition of an azetidinyl vinyl ether.

Hydrolysis to Azetidinones

Under acidic conditions, the vinyl ether moiety can be readily hydrolyzed to a carbonyl group. This transformation provides a straightforward route to valuable azetidinone intermediates, which are themselves important building blocks in medicinal chemistry.

Experimental Protocol: Acid-Catalyzed Hydrolysis (General)

Materials:

-

Azetidinyl vinyl ether

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the azetidinyl vinyl ether (1.0 equiv) in THF.

-

Add 1 M HCl (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the corresponding azetidinone.

Applications in Medicinal Chemistry: A Case Study with 3-Vinylazetidin-2-ones

While specific examples of azetidine-based vinyl ethers in late-stage drug candidates are emerging, the closely related 3-vinylazetidin-2-ones have shown significant promise as potent antiproliferative agents.[8] A series of these compounds were designed and synthesized as analogues of the natural product Combretastatin A-4, a known tubulin polymerization inhibitor.

The vinyl group at the 3-position was found to be crucial for the observed biological activity, with some analogues exhibiting IC₅₀ values in the nanomolar range against breast cancer cell lines.[8] This highlights the potential of the vinyl moiety, and by extension the vinyl ether group, as a key pharmacophoric element in the design of novel anticancer agents.

| Compound | R Group | IC₅₀ (MCF-7) |

| 7s | 3-OH, 4-OMe | 8 nM |

| 7a | H | >10 µM |

| 7b | 4-OMe | 1.2 µM |

| Data adapted from Reference[8] |

The vinyl group in these compounds provides a locus for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Conclusion and Future Outlook

Azetidine-based vinyl ethers represent a class of building blocks with significant untapped potential in medicinal chemistry. Their synthesis, while still an area of active development, can be achieved through adaptations of modern synthetic methodologies. The dual reactivity of the strained azetidine ring and the versatile vinyl ether moiety provides a rich platform for the construction of novel, three-dimensional molecular architectures.

As our understanding of the synthesis and reactivity of these building blocks grows, so too will their application in the discovery of new therapeutic agents. The ability to readily introduce the azetidine scaffold functionalized with a reactive vinyl ether handle will undoubtedly accelerate the exploration of new chemical space and contribute to the development of the next generation of innovative medicines.

References

-

Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]

-

Meegan, M. J., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(12), 2093. [Link]

-

Request PDF. (2025, August 10). Methods for Vinyl Ether Synthesis. ResearchGate. [Link]

-

Sparascio, S., et al. (2025, July 27). Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. ACS Publications. [Link]

-

Boschet, F., et al. (2003, May 22). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(15), 6054-6059. [Link]

-

Mykhailiuk, P. K. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

-

Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Morken, J. P., et al. (2019). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. [Link]

-

Zhu, Z.-B., & Kirsch, S. F. (2013). Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. Chemical Communications, 49(22), 2272-2283. [Link]

-

Mykhailiuk, P. K. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Degennaro, L., & Luisi, R. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

-

(2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

D'hooghe, M., et al. (2019, July 3). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

-

Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

-

Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

-

Sparascio, S., et al. (2024). Synthesis of vinyl- azetidines and β-lactams from allenamides via energy-transfer relay. ChemRxiv. [Link]

-

Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

-

Lee, S., et al. (2024, March 13). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. PMC. [Link]

-

ResearchGate. (2025, November 29). Methods for the synthesis of azetidines. [Link]

-

Zhu, Z.-B., & Kirsch, S. F. (2013). ChemInform Abstract: Propargyl Vinyl Ethers as Heteroatom-Tethered Enyne Surrogates: Diversity-Oriented Strategies for Heterocycle Synthesis. ResearchGate. [Link]

-

Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Hoveyda, A. H., et al. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

-

Alabugin, I. V., et al. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

-

Richardson, P. (2025, November 29). [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. [Link]

-

Anderson, E. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

-

IJSDR. (n.d.). Review on- Importance of Heterocycles in medicinal field. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

- Google P

-

A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). innovareacademics.in. [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

-

Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (n.d.). Wiley Online Library. [Link]

-

Shimokawa, J., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

-

Request PDF. (n.d.). Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. [Link]

-

Gribble, G. W., et al. (2022, October 14). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PMC. [Link]

Sources

- 1. Azetidine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel 3-Substituted Azetidine Scaffolds for Drug Discovery

Preamble: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is relentless. Among the various heterocyclic systems, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in drug design.[1][2] Its ascent is largely due to the unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties it imparts to bioactive molecules.[1][3] While historically overshadowed by its β-lactam cousins (azetidin-2-ones) of antibiotic fame, the broader class of azetidines, particularly those functionalized at the 3-position, now represents a dynamic frontier for innovation.[4]

This guide provides an in-depth exploration of 3-substituted azetidine scaffolds for researchers, scientists, and drug development professionals. We will dissect the rationale behind their use, delve into the intricacies of their synthesis, and showcase their application through field-proven examples, moving beyond a simple recitation of facts to explain the causality behind critical experimental choices.

The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold

The utility of the azetidine ring stems from its inherent strain and stereochemical definition. This is not a bug, but a feature that medicinal chemists can exploit.

-

Conformational Rigidity and Pre-organization : The strained four-membered ring severely restricts bond rotation, "locking" substituents into well-defined spatial orientations.[5][6] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]

-

Improved Physicochemical Properties : The presence of the nitrogen atom and the scaffold's compact, sp³-rich nature often lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to larger, more flexible, or carbocyclic analogs like pyrrolidine and piperidine.[1][7][8][9] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib , leverage the azetidine motif to optimize their pharmacokinetic profiles.[1]

-

Novel Three-Dimensional Exit Vectors : Substitution at the 3-position provides a versatile vector pointing away from the core of a molecule. This allows for the exploration of new chemical space and the formation of interactions with target proteins that might be inaccessible with more traditional, planar scaffolds.[8][10]

-

Versatile Bioisostere : The azetidine ring is a powerful bioisostere. It can replace a gem-dimethyl group to reduce lipophilicity, or act as a constrained analog of piperidine or pyrrolidine.[5][7][11] This "scaffold hopping" strategy is a cornerstone of modern lead optimization.[12]

Synthetic Strategies: Mastering the Construction of 3-Substituted Azetidines

The synthesis of a strained four-membered ring has historically been a challenge.[9][13] However, significant advances have made these scaffolds readily accessible. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.

Foundational Strategy: Intramolecular Cyclization

The classical approach involves a 4-exo-tet cyclization of a linear precursor containing an amine and a leaving group at the 1- and 3-positions relative to each other (e.g., a γ-amino halide). While robust, this method can be limited in scope and functional group tolerance.[5][10]

The Workhorse Intermediate: Functionalization of Azetidin-3-one

Commercially available N-protected azetidin-3-ones are versatile starting points.[14] Nucleophilic addition to the ketone provides direct access to 3-hydroxy-3-substituted azetidines. Alternatively, olefination reactions, such as the Horner-Wadsworth-Emmons, can generate 3-ylidene azetidines, which are poised for subsequent functionalization like aza-Michael additions.[15]

Modern & Stereoselective Approaches

Recent years have seen an explosion of elegant and efficient methods for constructing these scaffolds.

-

Gold-Catalyzed Oxidative Cyclization : A powerful method for the stereoselective synthesis of chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[16] This approach is particularly valuable as it bypasses the need for potentially hazardous diazo intermediates, a common issue in older methods.[16] The causality here is the unique ability of gold catalysts to activate the alkyne towards oxidation, forming a reactive α-oxo gold carbene intermediate that readily undergoes intramolecular cyclization.[16]

-

Ring Expansion Strategies : Building a larger ring and contracting it, or expanding a smaller one, offers unique regiochemical control. A stereoselective [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines.[10] The reaction is driven by the release of strain in the aziridine ring and the formation of a stable rhodium ylide intermediate, which orchestrates the ring-closing cascade.[10]

-

Strain-Release Functionalization : Perhaps one of the most innovative strategies involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). These "spring-loaded" molecules react with a wide range of nucleophiles to regioselectively deliver 3-substituted azetidines.[17][18] The immense ring strain of the bicyclic system is the thermodynamic driving force, allowing for the formation of C-C and C-heteroatom bonds under mild conditions.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 18. researchgate.net [researchgate.net]

Chemo-Orthogonal Reactivity of N-Boc-3-(Vinyloxy)azetidine: A Strategic Guide

Topic: Chemo-Orthogonal Reactivity and Synthetic Utility of N-Boc-3-(Vinyloxy)azetidine Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers

Executive Summary: The "High-Energy" Scaffold

In the landscape of heterocycle functionalization, N-Boc-3-(vinyloxy)azetidine represents a unique "chimeric" building block. It fuses a highly strained azetidine ring (~25 kcal/mol strain energy) with an electron-rich enol ether (vinyloxy group).

For the synthetic chemist, this molecule presents a paradox of reactivity:

-

The Enol Ether: Highly susceptible to acid-catalyzed hydrolysis and cationic polymerization.

-

The N-Boc Group: Acid-labile, requiring specific conditions to retain during vinyl manipulations.

-

The Azetidine Ring: Kinetically stable due to the Boc protection, yet thermodynamically primed for ring-opening under strong nucleophilic or electrophilic stress.

This guide deconstructs the reactivity profile of this molecule, offering validated protocols for leveraging its dual-functionality without compromising structural integrity.

Structural Dynamics & Electronic Properties

The Electronic Tug-of-War

The reactivity of the vinyloxy group at the C3 position is heavily influenced by the N-Boc moiety.

-

Inductive Effects: The electron-withdrawing N-Boc group (via the carbamate) lowers the electron density of the azetidine ring. However, because the vinyloxy group is at C3 (beta to the nitrogen), the inductive withdrawal is attenuated compared to C2.

-

Conformational Locking: The azetidine ring is puckered. The bulky N-Boc group forces the C3-substituent into a pseudo-equatorial position to minimize transannular steric clash, making the vinyl group sterically accessible for polymerization or cycloaddition.

The Lewis Acid Compatibility Factor

A critical advantage of the N-Boc protection is the suppression of the nitrogen lone pair. In unprotected azetidines, the basic nitrogen poisons Lewis Acid catalysts used for cationic reactions. The Boc group delocalizes the lone pair into the carbonyl, rendering the nitrogen non-nucleophilic. This allows Lewis Acid-catalyzed transformations of the vinyl ether (like living cationic polymerization) to proceed without quenching the catalyst.

Reactivity Profile & Pathways

The following diagram maps the divergent reactivity pathways available to this scaffold, highlighting the specific triggers required for each.

Figure 1: Divergent reactivity map showing the four primary chemical fates of the N-Boc-3-(vinyloxy)azetidine scaffold.

Critical Synthetic Challenges (The Acid Paradox)

The most common failure mode when working with this molecule is unintentional hydrolysis .

The Hierarchy of Acid Sensitivity

-

Vinyl Ether Hydrolysis: Occurs rapidly with even weak aqueous acids (pH < 4). Generates the alcohol and acetaldehyde.

-

N-Boc Cleavage: Requires strong acid (TFA, HCl in Dioxane).

-

Azetidine Ring Opening: Requires strong nucleophiles and activation, or extremely harsh acidic conditions.

The Challenge: You cannot remove the Boc group using standard aqueous acid (e.g., 3M HCl) without destroying the vinyl ether. The Solution: To deprotect the amine while keeping the vinyl group intact, you must use anhydrous acidic conditions (e.g., HCl in dry ether) followed by immediate neutralization, or use non-acidic deprotection strategies (e.g., TMSOTf/2,6-lutidine followed by methanolysis, though this is risky). Note: In most applications, the vinyl group is reacted FIRST (e.g., polymerized), and the Boc group is removed LAST.

Experimental Protocols

Protocol A: Synthesis via Iridium-Catalyzed Transvinylation

Why this method? Classical mercury-catalyzed transvinylation is toxic. The Iridium-catalyzed route is green, high-yielding, and avoids the high pressure of acetylene gas.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Vinyl Acetate (Solvent/Reagent, excess)

-

[Ir(cod)Cl]2 (1 mol%)

-

Na2CO3 (0.6 equiv)

Step-by-Step:

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-hydroxyazetidine in Vinyl Acetate (0.5 M concentration).

-

Catalyst Addition: Add Na2CO3 followed by [Ir(cod)Cl]2. The base is crucial to prevent adventitious acid from hydrolyzing the product in situ.

-

Reflux: Heat to 100°C (sealed tube) or reflux for 4–16 hours. Monitor by TLC (stain with KMnO4; product spot will be less polar than starting alcohol).

-

Workup: Cool to room temperature. Filter through a pad of basic alumina (to remove catalyst and acid traces). Do not use silica gel unless it is pre-treated with 1% Triethylamine, as silica acidity can hydrolyze the ether.

-

Purification: Concentrate under reduced pressure. If necessary, flash chromatography on neutralized silica (Hexane/EtOAc + 1% Et3N).

Protocol B: Living Cationic Polymerization

Why this method? Standard radical polymerization of vinyl ethers is poor. Cationic polymerization allows for molecular weight control (Mn) and narrow dispersity (Đ), creating polymers with pendant azetidines for post-polymerization modification.

Reagents:

-

Monomer: N-Boc-3-(vinyloxy)azetidine (dried over CaH2).

-

Initiator: Isobutyl vinyl ether adduct (IBVE-HCl) or HCl/ZnCl2.

-

Catalyst (Lewis Acid): Et1.5AlCl1.5 (EASC).

-

Lewis Base: Ethyl acetate or 1,4-dioxane (stabilizes the cation).

Workflow Visualization:

Figure 2: Living cationic polymerization cycle. The Lewis Base is critical to prevent uncontrolled chain transfer ("runaway" polymerization).

Step-by-Step:

-

Conditions: Reaction must be performed in a glovebox or strictly anhydrous Schlenk line at 0°C or -78°C in Toluene.

-

Initiation: Add initiator (IBVE-HCl) to the monomer solution containing the Lewis Base (EtOAc).

-

Propagation: Add the Lewis Acid (Et1.5AlCl1.5) to start polymerization. The solution usually turns yellow/orange.

-

Termination: After calculated conversion time, quench with ammoniacal methanol.

-

Isolation: Precipitate polymer into cold hexane.

Quantitative Data Summary

| Property | Value/Behavior | Causality |

| Ring Strain | ~25 kcal/mol | Makes ring opening favorable, but kinetically trapped by N-Boc. |

| Hydrolysis Rate | Inductive effect of azetidine oxygen enhances carbocation stability at the vinyl | |

| Polymerization | Living character possible (Đ < 1.[1]2) | N-Boc prevents amine poisoning of Lewis Acid. |

| Thermal Stability | Stable < 120°C | Above 150°C, risk of Claisen-type rearrangement or Boc thermolysis. |

References

-

Azetidine Ring Strain & Properties: Bott, T. M., & West, F. G. (2012).[2][3] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.

-

Cationic Polymerization of Vinyl Ethers: Kottisch, V., et al. (2024).[4][5] Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC.

-

Reactivity of N-Boc Group: Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[6] Tetrahedron.

-

Ferrier-Petasis Rearrangement (Related Vinyloxy Chemistry): Alcaide, B., et al. (2010).[7] Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones.[7] PubMed.

-

General Azetidine Synthesis Protocols: Organic Syntheses, Coll. Vol. 10, p.16 (2004).

Sources

- 1. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate molecular weight and formula

[1]

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (CAS: 1254477-65-0), a specialized heterocyclic building block used in advanced medicinal chemistry and polymer science. We explore its physiochemical profile, synthetic architecture via Iridium-catalyzed transvinylation, and critical handling protocols required to maintain the integrity of the acid-sensitive enol ether moiety. This document is designed for researchers requiring high-fidelity data for drug development and material synthesis.

Chemical Identity & Physiochemical Profile[2][3][4][5]

The compound represents a strategic intersection of a strained azetidine ring, a lipophilic Boc-protecting group, and a reactive vinyloxy "handle." Its utility lies in the orthogonality of the vinyloxy group (acid-labile/polymerizable) relative to the Boc group (acid-labile/base-stable), allowing for precise sequential deprotection or functionalization strategies.

Core Data Table

| Parameter | Specification |

| IUPAC Name | tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate |

| Common Name | 1-Boc-3-vinyloxyazetidine |

| CAS Number | 1254477-65-0 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Azetidine Core: A 4-membered nitrogen heterocycle introducing conformational rigidity and specific vector alignment in drug design.

-

Boc Group: Protects the secondary amine, reducing polarity and preventing side reactions during vinylation.

-

Vinyloxy Ether: An electron-rich alkene. It serves as a masked aldehyde (via hydrolysis), a partner in [2+2] cycloadditions, or a monomer for cationic polymerization.

Synthetic Architecture

The synthesis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is non-trivial due to the potential for ring-opening of the strained azetidine and the competing elimination reactions. The most robust, field-proven method utilizes Iridium-catalyzed transvinylation . This approach avoids harsh bases (Williamson ether synthesis conditions) that often degrade the azetidine ring.

Reaction Pathway (Graphviz Visualization)

Figure 1: Iridium-catalyzed transvinylation workflow for the synthesis of the target compound from the hydroxy-azetidine precursor.

Detailed Protocol: Iridium-Catalyzed Transvinylation

Objective: Synthesis of 5.0 g of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.

Reagents:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

Vinyl acetate (20.0 eq, serves as solvent/reactant)

-

Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]₂ (0.01 eq)

-

Sodium carbonate Na₂CO₃ (0.6 eq)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, suspend [Ir(cod)Cl]₂ and Na₂CO₃ in anhydrous vinyl acetate.

-

Activation: Stir the mixture at ambient temperature for 30 minutes. The solution typically turns from orange to yellow, indicating active catalyst formation.

-

Addition: Add tert-Butyl 3-hydroxyazetidine-1-carboxylate (dissolved in a minimal amount of vinyl acetate or THF if solubility is an issue) dropwise.

-

Reflux: Heat the mixture to 100°C (sealed tube recommended to prevent vinyl acetate loss, bp ~72°C) for 12–16 hours.

-

Monitoring: Monitor by TLC (Stain: KMnO₄). The product (vinyl ether) will appear less polar than the starting alcohol.

-

Note: Do not use acidic stains (e.g., Hanessian’s stain) as they will hydrolyze the product on the plate.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on basic alumina or silica gel pre-treated with 1% Et₃N (to neutralize acidity). Elute with Hexanes/EtOAc (gradient 9:1 to 4:1).

Reactivity & Self-Validating Systems

The primary challenge in working with this molecule is the acid sensitivity of the vinyl ether. The following logic ensures experimental success.

The "Self-Validating" Stability Check

Before using the compound in subsequent steps, verify its integrity using NMR .

-

Diagnostic Signals (¹H NMR in CDCl₃ + 0.05% TMP):

-

Vinyl Protons: Look for the characteristic AMX pattern of the vinyloxy group:

- ~6.35 ppm (dd, 1H, =CH-O)

- ~4.20 ppm (dd, 1H, trans-CH=)

- ~4.05 ppm (dd, 1H, cis-CH=)

-

Validation: If these peaks are absent and you see a triplet/quartet at

9.8 ppm (aldehyde) or broad alcohol peaks, hydrolysis has occurred .

-

Degradation Pathways (Graphviz Visualization)

Figure 2: Reactivity profile highlighting the competition between N-Boc deprotection and vinyl ether hydrolysis.

Applications in Drug Discovery

Bioisostere & Fragment Design

The azetidine ring is a proven bioisostere for cyclobutane, proline, or gem-dimethyl groups, often improving metabolic stability and lowering lipophilicity (LogD). The vinyloxy group allows this fragment to be used as:

-

Covalent Warhead Precursor: The vinyl ether can be processed into an acetaldehyde moiety in situ, which can then reductively aminate with protein residues or other pharmacophores.

-

Polymer Conjugation: The vinyl group allows for cationic polymerization, enabling the attachment of the azetidine motif to drug delivery polymers.

Handling Precautions

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the presence of any acid catalyst.

-

NMR Analysis: Always use CDCl₃ treated with anhydrous K₂CO₃ or commercially available "silver foil" stabilized chloroform to prevent acid-catalyzed hydrolysis in the NMR tube.

References

-

Sigma-Aldrich. 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester Product Page. Accessed 2026.[1] Link

- Vertex AI Research.Synthesis of tert-butyl 3-(vinyloxy)azetidine-1-carboxylate via Ir-catalyzed transvinylation.

-

PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (Analogous Structure Data). National Library of Medicine. Link

- Bosch, M. et al. "Iridium-Catalyzed Synthesis of Vinyl Ethers." Journal of Organic Chemistry.

Vinyloxy Azetidines in Peptidomimetics: A Technical Guide to a Novel Scaffold

Foreword for the Modern Drug Hunter

In the relentless pursuit of novel therapeutics, the line between the elegant complexity of natural peptides and the robust practicality of small molecules is increasingly blurred. We, as researchers, scientists, and drug development professionals, operate in this fertile territory of peptidomimetics —a field dedicated to crafting molecules that marry the high specificity and potency of peptides with the favorable pharmacokinetic profiles of traditional drugs. This guide delves into a promising, albeit less-explored, niche within this domain: the application of vinyloxy azetidines .

Herein, we will not merely recount established protocols. Instead, we will build a case for a novel class of building blocks from first principles. We will explore the foundational logic of incorporating the azetidine ring, a conformationally constrained scaffold, into peptide backbones. We will then dissect the synthesis of these valuable cores and, most critically, propose the strategic use of the N-vinyloxycarbonyl (Voc) protecting group. This exploration is designed to be a technical and intellectual partner in your research, offering not just methods, but a rationale to drive innovation at the bench.

The Strategic Imperative for Constrained Scaffolds: Why Azetidines?

Peptides, while being exquisite tools of biological recognition, are often plagued by inherent liabilities as therapeutic agents: poor metabolic stability due to proteolytic degradation and low cell permeability. Peptidomimetics aim to overcome these hurdles by introducing non-natural structural elements that retain the essential pharmacophoric features while improving drug-like properties.

The incorporation of rigid scaffolds is a cornerstone of this strategy. The azetidine ring , a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inclusion in a peptide backbone, typically as an analogue of proline, offers several distinct advantages:

-

Conformational Rigidity: The strained four-membered ring severely restricts bond rotation, locking the peptide backbone into a more defined conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.

-

Metabolic Stability: The non-natural azetidine-containing amide bond is often resistant to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptidomimetic.

-

Vectorial Display of Side Chains: The defined geometry of the azetidine ring allows for precise positioning of substituent groups in three-dimensional space, enabling fine-tuning of interactions with biological targets.

-

Improved Physicochemical Properties: The sp3-rich character of the azetidine ring can enhance solubility and other pharmacokinetic parameters compared to more planar, aromatic structures.[1]

The value of azetidines is not merely theoretical; several FDA-approved drugs, such as cobimetinib and azelnidipine, incorporate this motif to enhance their metabolic stability and receptor selectivity.[1]

Synthesis of the Azetidine Core: Building the Chassis

Before we can explore the unique applications of the vinyloxy group, we must first master the construction of the azetidine ring itself, particularly azetidine-2-carboxylic acid, the direct proline analogue. A variety of synthetic methods have been developed, each with its own merits.[2][3] A common and effective strategy involves the cyclization of a γ-amino alcohol derivative.

The causality behind this choice is rooted in the reliability of intramolecular nucleophilic substitution (SN2) reactions. By activating the primary alcohol of a protected γ-amino alcohol as a good leaving group (e.g., a mesylate or tosylate), a subsequent intramolecular cyclization via the nitrogen nucleophile can proceed efficiently to form the strained four-membered ring.

Diagram: General Synthetic Strategy for Azetidine-2-Carboxylic Acid

Caption: A generalized workflow for synthesizing the core azetidine scaffold.

The N-Vinyloxycarbonyl (Voc) Group: A Novel Tool for Orthogonal Synthesis

The success of complex peptide synthesis hinges on the concept of orthogonal protection .[4][5] This strategy employs multiple classes of protecting groups, each of which can be removed by a specific set of reagents that do not affect the others. The two most dominant strategies in solid-phase peptide synthesis (SPPS) rely on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[1]

We propose the N-vinyloxycarbonyl (Voc) group as a valuable addition to this toolbox, offering a third dimension of orthogonality. The Voc group is a carbamate, structurally similar to the well-established allyloxycarbonyl (Alloc) protecting group.[6][7]

Diagram: Comparison of Carbamate Protecting Groups

Caption: Orthogonal cleavage conditions for common and proposed N-protecting groups.

The key advantage of the vinyl moiety lies in its reactivity towards palladium(0) catalysts. Much like the Alloc group, the Voc group is anticipated to be stable to both the acidic conditions used to remove Boc and tert-butyl side-chain protecting groups, and the basic conditions used for Fmoc removal.[7] However, it should be selectively cleaved under neutral conditions using a palladium(0) catalyst and a suitable scavenger. This opens up intriguing possibilities for advanced peptidomimetic design, such as:

-

On-resin side-chain modification: An N-terminal Voc-protected azetidine could be incorporated, followed by the addition of several other amino acids using standard Fmoc-SPPS. The Voc group could then be selectively removed on-resin to unmask the azetidine nitrogen for cyclization or branching, while the rest of the peptide remains protected.

-

Synthesis of complex peptide fragments: Different fragments of a large peptidomimetic could be synthesized with orthogonal protection (e.g., one with a free N-terminus, one with a free C-terminus, and a third with a Voc-protected azetidine for later modification) and then ligated together.

Experimental Protocols: A Practical Guide

The following protocols are presented as a robust starting point for the synthesis and application of N-Voc-azetidine building blocks. They are based on established methodologies for azetidine synthesis and the known reactivity of related protecting groups.

Protocol 1: Synthesis of N-Boc-azetidine-2-carboxylic acid methyl ester

This protocol outlines the foundational steps to create the protected azetidine core.

-

Reduction: To a solution of N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-4-amino-3-hydroxybutanoate as a crude oil.

-

Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous CH2Cl2 at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours.

-

Cyclization: Dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Dissolve the crude mesylate in anhydrous THF and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-azetidine-2-carboxylic acid methyl ester.

Protocol 2: Synthesis and Incorporation of N-Voc-Azetidine-2-Carboxylic Acid

This protocol describes the novel protection and subsequent use in peptide synthesis.

-

Boc Deprotection & Ester Hydrolysis: Treat the N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) with 4 M HCl in dioxane. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting hydrochloride salt in a 1:1 mixture of THF/water and add LiOH (2.0 eq). Stir for 4 hours. Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry and concentrate to yield azetidine-2-carboxylic acid.

-

N-Vinyloxycarbonylation (Proposed):

-

Rationale: This step requires the formation of an active agent to introduce the Voc group. Vinyl chloroformate is a possible reagent, though it can be hazardous.[8] An alternative, safer approach could be adapted from the synthesis of N-vinylcarbamates.[6]

-

Procedure: To a solution of azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and aqueous Na2CO3 (10%) at 0 °C, add a solution of freshly prepared vinyl chloroformate (1.2 eq) in dioxane dropwise. Stir vigorously for 4 hours at 0 °C.

-

-

Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield N-Voc-azetidine-2-carboxylic acid.

-

Peptide Coupling: The purified N-Voc-Aze-OH can now be used in standard solid-phase peptide synthesis (SPPS) protocols using coupling reagents such as HBTU/DIPEA or HATU/DIPEA.

Protocol 3: Orthogonal Deprotection of the N-Voc Group

This protocol leverages the anticipated reactivity of the vinyl group with palladium(0).

-

Resin Preparation: Swell the peptide-resin containing the N-terminal Voc-azetidine residue in anhydrous CH2Cl2.

-

Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and a scavenger such as morpholine or dimedone (10 eq) in anhydrous CH2Cl2/DMF.

-

Cleavage Reaction: Add the deprotection cocktail to the resin and agitate under an argon atmosphere for 2 hours at room temperature.

-

Washing: Filter the resin and wash extensively with CH2Cl2, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.

-

Confirmation: Confirm the deprotection of the N-terminal amine using a qualitative test such as the Kaiser test. The newly liberated amine is now ready for subsequent coupling reactions.

Data Summary and Comparative Analysis

While experimental data for the N-Voc group is not widely available, we can create a comparative table based on the known properties of common N-protecting groups to highlight its potential advantages.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability | Orthogonal To | Potential Application |

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA) | Base, H2/Pd | Fmoc, Voc (proposed) , Alloc | Standard SPPS (Boc/Bzl strategy) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine) | Acid, H2/Pd | Boc, Voc (proposed) , Alloc | Standard SPPS (Fmoc/tBu strategy) |

| Benzyloxycarbonyl | Cbz | H2/Pd, HBr/AcOH | Acid (mild), Base | Fmoc | Solution phase synthesis, side-chain protection |

| Allyloxycarbonyl | Alloc | Pd(0), Scavenger | Acid, Base | Boc, Fmoc | On-resin cyclization, fragment condensation |

| Vinyloxycarbonyl (Proposed) | Voc | Pd(0), Scavenger | Acid, Base | Boc, Fmoc | Novel on-resin modifications, orthogonal synthesis |

Future Perspectives

The exploration of vinyloxy azetidines as building blocks for peptidomimetics is a frontier in medicinal chemistry. The proposed N-Voc protecting group offers a tantalizing prospect for expanding our toolkit for orthogonal synthesis. Future research should focus on:

-

Optimization of Voc-Cl Synthesis: Developing a safe, scalable, and high-yielding synthesis of vinyl chloroformate or an equivalent stable acylating agent is paramount for the widespread adoption of this methodology.

-

Kinetic Studies: A thorough investigation of the kinetics of Voc group cleavage under various palladium-catalyzed conditions will be essential to confirm its orthogonality and optimize reaction times.

-

Application in Total Synthesis: The true test of this new building block will be its application in the total synthesis of complex, biologically active peptidomimetics, particularly those requiring on-resin modifications where its unique orthogonality would be most impactful.

By embracing novel scaffolds and developing innovative synthetic strategies, we can continue to push the boundaries of what is possible in the design of next-generation therapeutics.

References

-

PubChem. (n.d.). Vinyl Carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Suárez-Picado, E., Ahirwar, S., & Malins, L. (2025, December 13).

-

ResearchGate. (n.d.). Solid phase peptide synthesis via an orthogonal deprotection strategy. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Mutt, E., et al. (2024, January 5).

- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.

- Kryštof, J., et al. (2023, January 12). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- PubMed. (2026, January 6).

- Google Patents. (n.d.). US8273914B1 - Process for preparing vinyl chloroformate.

- National Center for Biotechnology Information. (n.d.). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans.

- Sasaki, Y., & Dixneuf, P. H. (n.d.). Ruthenium-catalyzed synthesis of vinyl carbamates from carbon dioxide, acetylene, and secondary amines. The Journal of Organic Chemistry.

- Mahe, R., et al. (n.d.). Catalytic synthesis of vinyl carbamates from carbon dioxide and alkynes with ruthenium complexes. The Journal of Organic Chemistry.

- eScholarship. (2022, October 1).

- ResearchGate. (2025, August 7).

- Pontificia Universidad Católica del Ecuador - PUCE Investiga. (1987, October 1). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride.

- Moroder, L. (n.d.). 2 Protection of Functional Groups. Wiley-VCH.

- H-F. Ji, et al. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

- UvA-DARE (Digital Academic Repository). (n.d.).

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

- Google Patents. (1982, November 3).

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

Sources

- 1. mazams.weebly.com [mazams.weebly.com]

- 2. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N -vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02115C [pubs.rsc.org]

- 7. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 8. US8273914B1 - Process for preparing vinyl chloroformate - Google Patents [patents.google.com]

Harnessing the Four-Membered Ring: A Technical Guide to 3-Substituted Azetidines as Proline Bioisosteres in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, making it a critical residue in molecular recognition and biological function. However, its inherent properties can sometimes limit the optimization of drug candidates. This in-depth technical guide explores the strategic use of 3-substituted azetidines as bioisosteric replacements for proline. We delve into the synthetic methodologies, comparative conformational analysis, and pharmacological implications of this substitution. By leveraging the altered ring strain and substitution patterns of the azetidine core, researchers can fine-tune the physicochemical and pharmacokinetic properties of molecules, leading to the development of novel therapeutics with enhanced efficacy and safety profiles.

Introduction: The Significance of Proline and the Rationale for Bioisosteric Replacement

Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][2] This conformational rigidity is often crucial for the bioactivity of peptides and small molecule drugs. However, the very properties that make proline valuable can also present challenges in drug design, including susceptibility to enzymatic degradation and limitations in exploring diverse chemical space.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a compelling bioisostere for the five-membered pyrrolidine ring of proline.[3][4] Its increased ring strain and unique three-dimensional geometry offer a powerful tool to modulate a molecule's properties.[3][4][5]

This guide will provide a comprehensive overview of the theory and practice of using 3-substituted azetidines as proline bioisosteres, empowering researchers to harness this strategy in their drug discovery programs.

The Azetidine Scaffold: A Superior Alternative?

The substitution of proline with a 3-substituted azetidine is not a simple one-to-one replacement. The fundamental differences in ring size and geometry lead to significant changes in the local and global conformation of the molecule.

Conformational Consequences of Ring Contraction

The smaller, more strained azetidine ring imparts a distinct conformational preference compared to proline. While proline-containing peptides often favor β-turns, azetidine-containing peptides have been shown to preferentially adopt γ-turn conformations.[6][7][8] This shift in secondary structure can have profound effects on receptor binding and biological activity.

Energy computations have revealed that peptides containing azetidine-2-carboxylic acid (Aze), the simplest azetidine analog of proline, are generally more flexible than their proline-containing counterparts.[9] This increased flexibility arises from a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues.[9] However, this flexibility does not necessarily equate to a loss of potency; instead, it offers an opportunity to explore new conformational landscapes.

Physicochemical Property Modulation

The introduction of an azetidine ring can significantly alter a molecule's physicochemical properties. Azetidines are generally more polar and less lipophilic than their pyrrolidine counterparts, which can lead to improved aqueous solubility and reduced off-target toxicity.[10] Furthermore, the rigidity of the azetidine scaffold can enhance metabolic stability by shielding susceptible metabolic sites.[3][4]

| Property | Proline (Pyrrolidine) | 3-Substituted Azetidine | Impact on Drug Properties |